~8-Fold InhA Potency Gain Over the Unsubstituted Parent Scaffold (s1)
Compared to the unsubstituted parent compound s1 (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, IC50 = 10.66 ± 0.51 μM), the target compound s6 bearing a single meta-chloro substituent on the pendant phenyl ring achieves an IC50 of 1.35 ± 0.05 μM, representing an approximately 7.9-fold improvement in InhA inhibitory potency within the same experimental series [1]. Both values were determined under identical assay conditions in the same study, enabling direct quantitative comparison without inter-laboratory variability.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.35 ± 0.05 μM |
| Comparator Or Baseline | s1 (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, R1=H, R2=H): 10.66 ± 0.51 μM |
| Quantified Difference | ~7.9-fold improvement (10.66 / 1.35) |
| Conditions | NADH-dependent catalysis of octenoyl-CoA substrate, decrease in 340 nm absorbance; pH 6.8, 23°C; data from Table 1 of He et al. J Med Chem 2006 |
Why This Matters
This quantifies the minimal pharmacophoric requirement for meaningful InhA engagement and demonstrates that the 3-chlorophenyl substituent is a key potency determinant, guiding procurement when baseline activity is insufficient.
- [1] He X, Alian A, Stroud R, Ortiz de Montellano PR. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. J Med Chem. 2006;49(21):6308-6323. Table 1, compounds s1 and s6. View Source
